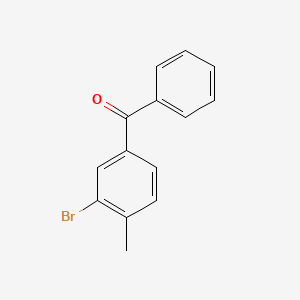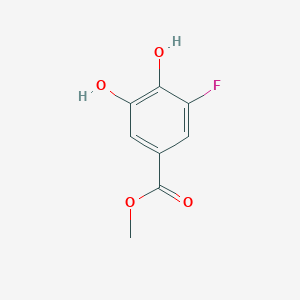
2-hydroxy-2-(4-nitrophenyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a hydroxyl group and a nitrophenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable reagent to introduce the hydroxyl and carboxyl groups. One common method involves the use of L-threonine transaldolase from Pseudomonas sp. to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, followed by further chemical reactions to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-hydroxy-2-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-2-(4-aminophenyl)propanoic acid.
Substitution: Formation of esters or ethers depending on the reagents used.
科学研究应用
2-hydroxy-2-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-hydroxy-2-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
2-hydroxy-3-(4-nitrophenyl)propanoic acid: Similar structure but with a different substitution pattern.
2-hydroxy-2-methylpropanoic acid: Similar backbone but with a methyl group instead of a nitrophenyl group.
2-hydroxy-2-phenylpropanoic acid: Similar backbone but with a phenyl group instead of a nitrophenyl group.
Uniqueness
2-hydroxy-2-(4-nitrophenyl)propanoic acid is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO5/c1-9(13,8(11)12)6-2-4-7(5-3-6)10(14)15/h2-5,13H,1H3,(H,11,12) |
InChI 键 |
BUYKQTWMLZLHDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


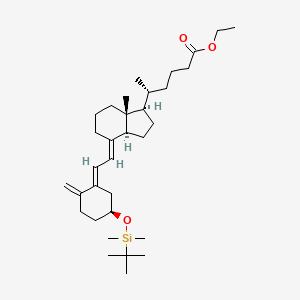
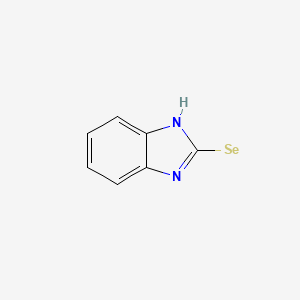
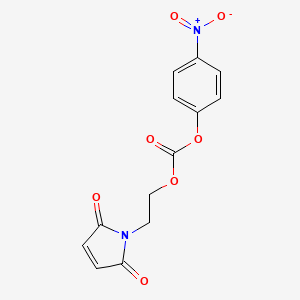
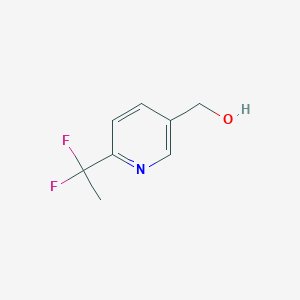
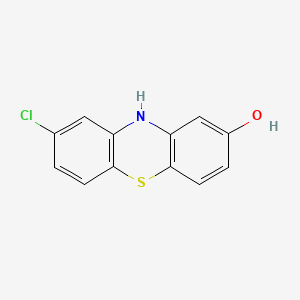
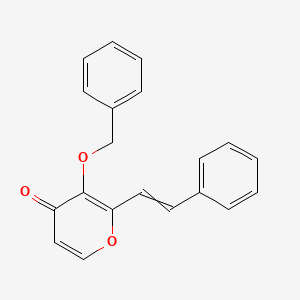
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
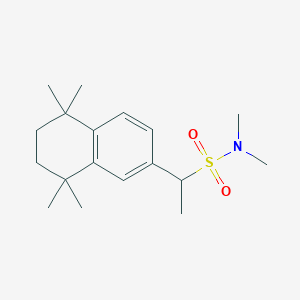

![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
